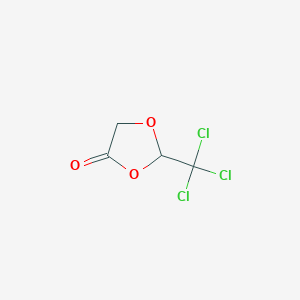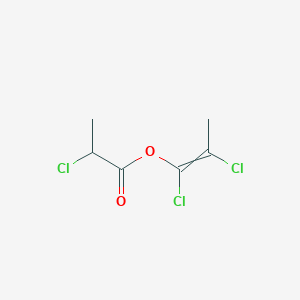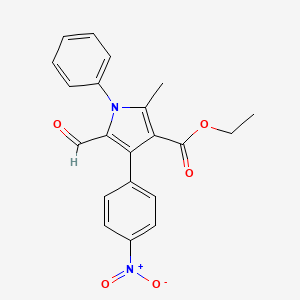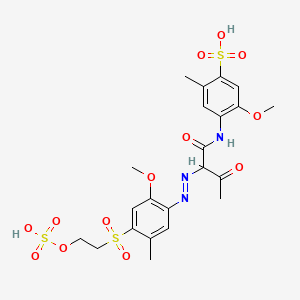
2-(Trichloromethyl)-1,3-dioxolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trichloromethyl)-1,3-dioxolan-4-one is an organic compound characterized by the presence of a trichloromethyl group attached to a dioxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1,3-dioxolan-4-one typically involves the reaction of trichloromethyl ketones with diols under acidic conditions. One common method includes the use of trichloromethyl ketone and ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dioxolanone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trichloromethyl group while achieving efficient ring closure.
化学反应分析
Types of Reactions
2-(Trichloromethyl)-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted dioxolanones.
Substitution: Halogenated dioxolanones.
科学研究应用
2-(Trichloromethyl)-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity or the alteration of cellular pathways .
相似化合物的比较
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Shares the trichloromethyl group but differs in the ring structure and functional groups.
Trichloromethyl ketones: Similar in containing the trichloromethyl group but lack the dioxolanone ring.
属性
CAS 编号 |
18836-91-4 |
|---|---|
分子式 |
C4H3Cl3O3 |
分子量 |
205.42 g/mol |
IUPAC 名称 |
2-(trichloromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)3-9-1-2(8)10-3/h3H,1H2 |
InChI 键 |
YXGLVWCEBKTWEO-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)OC(O1)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)





![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)




![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)


